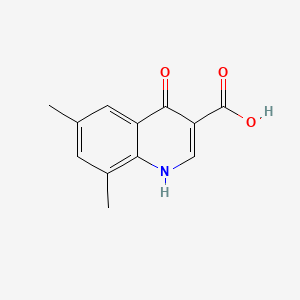

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Descripción

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS: 31601-86-2) is a quinoline derivative with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . The compound features methyl substituents at the 6- and 8-positions of the quinoline backbone, a hydroxyl group at position 4, and a carboxylic acid moiety at position 2. It is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, such as antimicrobial and anti-inflammatory agents . Its structural uniqueness lies in the electron-donating methyl groups, which influence its electronic properties and solubility compared to halogenated analogs .

Propiedades

IUPAC Name |

6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)11(14)9(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUOQXWRSVPGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352142 | |

| Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31601-86-2, 948288-96-8 | |

| Record name | 1,4-Dihydro-6,8-dimethyl-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31601-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Route via Nitrobenzoyl Intermediate (Patent CN106187887A)

Condensation Reaction

The synthesis begins with o-nitrobenzoic acid (II), monoethyl malonate potassium salt (IV), and N,N-carbonyldiimidazole (III) in solvent I (e.g., tetrahydrofuran). At 0–40°C, these reagents form 3-(2-nitrophenyl)-3-oxopropionic acid ethyl ester (V) through nucleophilic acyl substitution. Optimized conditions (10–35°C, 1–3 hours) yield V as a pale yellow solid after acidification (pH 2–5) and extraction with ethyl acetate or dichloromethane.

Catalytic Hydrogenation

Compound V undergoes hydrogenation using palladium on carbon (Pd/C) in ethanol to produce 3-(2-aminophenyl)-3-oxopropionic acid ethyl ester (VI). This step achieves near-quantitative yields under mild hydrogen pressure (1–3 bar), with careful control of reaction time (2–6 hours) to prevent over-reduction.

Cyclization with DMF-DMA

VI reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 50–120°C for 2–10 hours, forming ethyl 4-hydroxyquinoline-3-carboxylate (VIII). The mechanism involves nucleophilic addition of the amine to the acetal, followed by intramolecular cyclization and elimination of dimethylamine. Cooling the reaction mixture to 0–25°C precipitates VIII, which is recrystallized from ethanol for purification (yield: 75–85%).

Hydrolysis to Target Compound

VIII is hydrolyzed using aqueous sodium hydroxide (2–6 hours, 60–100°C) to yield 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid (I). Acidification with HCl to pH 3.5–5 precipitates the product, which is washed with ethanol/water and dried (yield: 90–95%).

Table 1: Key Parameters for Method 1

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | THF, 10–35°C, 1–3h | 80–85 |

| Hydrogenation | Pd/C, H₂ (1–3 bar), ethanol | 95–98 |

| Cyclization | DMF-DMA, toluene, 50–120°C | 75–85 |

| Hydrolysis | NaOH (aq), 60–100°C, pH 3.5–5 | 90–95 |

Classical Cyclocondensation Approach (Patent EP0245690A1)

Acylation of Diethyl Malonate

Diethyl malonate reacts with 2,4-dichloro-5-fluorobenzoyl chloride in the presence of magnesium ethylate, forming an acylmalonic ester intermediate. This exothermic reaction requires careful temperature control (60–80°C) to avoid side products.

Enamine Formation and Cyclization

The acylmalonic ester is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enamine, which undergoes cyclocondensation at 80–180°C in DMF. Potassium tert-butanolate or sodium hydride facilitates the elimination of hydrogen fluoride, driving the reaction to completion. Elevated pressures (1–10 bar) improve reaction kinetics, yielding ethyl 4-hydroxyquinoline-3-carboxylate after 12–24 hours.

Hydrolysis and Isolation

Similar to Method 1, the ester is hydrolyzed under basic conditions (NaOH, 60–100°C) and acidified to isolate the carboxylic acid. This method reports lower overall yields (60–70%) due to competing side reactions during cyclization.

Table 2: Key Parameters for Method 2

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | Mg ethylate, 60–80°C | 70–75 |

| Cyclocondensation | DMF, 80–180°C, 1–10 bar | 50–60 |

| Hydrolysis | NaOH (aq), 60–100°C | 85–90 |

Comparative Analysis of Methodologies

Efficiency and Scalability

Method 1 achieves superior yields (75–95% per step) due to optimized hydrogenation and cyclization conditions, making it suitable for industrial-scale production. In contrast, Method 2’s reliance on high-temperature cyclocondensation and hazardous benzoyl halides limits its practicality despite historical relevance.

Spectroscopic Characterization

The final product is characterized by:

- ¹H NMR (DMSO-d₆): δ 2.35 (s, 6H, CH₃), 6.85 (s, 1H, ArH), 8.45 (s, 1H, C=CH), 12.10 (s, 1H, COOH).

- IR (KBr): 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Análisis De Reacciones Químicas

Types of Reactions

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution reagents: Such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-hydroxyquinoline derivatives. Notably, some derivatives exhibit promising antiproliferative effects against various cancer cell lines. For instance, research has demonstrated that certain 4-hydroxyquinoline derivatives induce oxidative stress and apoptosis in malignant melanoma and lung cancer cells, showing low IC50 values indicating high potency against these cancers .

Table 1: Anticancer Activity of 4-Hydroxyquinoline Derivatives

| Compound | Cancer Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | Malignant Melanoma | < 50 | Induces apoptosis via oxidative stress |

| 8-Hydroxyquinoline derivative | Lung Cancer | < 32 | DNA damage leading to cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies indicate that derivatives of 4-hydroxyquinoline can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| 8-Hydroxyquinoline derivative | Escherichia coli | 15 µg/mL |

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor, which could be beneficial in treating diseases where enzyme dysregulation is a factor. Its mechanism involves binding to specific sites on enzymes, thereby modulating their activity .

Antiviral Activity

Research into the antiviral properties of quinoline derivatives suggests that they may inhibit viral replication. The molecular structure allows for interaction with viral proteins, potentially leading to the development of new antiviral therapies .

UV Stabilizers

This compound has shown promise as a UV stabilizer for organic materials such as plastics and coatings. Its ability to absorb UV light protects materials from degradation caused by exposure to sunlight and heat .

Table 3: Properties of UV Stabilizers Based on Quinoline Derivatives

| Property | Value |

|---|---|

| UV Absorption Coefficient | >20,000 |

| Stability under UV Exposure | High |

| Compatibility with Polymers | Excellent |

Applications in Coatings and Polymers

The compound can be incorporated into coatings and polymers to enhance their longevity and performance in outdoor applications. It is particularly effective in stabilizing films, fibers, and other extruded materials against environmental degradation .

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized quinoline derivatives showed that modifications at specific positions significantly enhanced their cytotoxicity against resistant cancer cell lines compared to standard chemotherapy agents like doxorubicin .

Case Study 2: Material Stabilization

In an industrial application, the incorporation of this compound into a polymer matrix resulted in improved resistance to UV light and thermal degradation over extended periods compared to untreated samples .

Mecanismo De Acción

The mechanism of action of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Quinoline-3-carboxylic acid derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Halogenated Derivatives (Cl, F) : The 6,8-dichloro and 6,8-difluoro analogs exhibit stronger electron-withdrawing effects, enhancing binding to bacterial gyrase compared to the methyl-substituted compound . For example, the 6,8-difluoro derivative demonstrated 82.4% yield in anti-inflammatory assays, attributed to fluorine’s electronegativity .

- Methyl Groups : The 6,8-dimethyl variant’s electron-donating substituents reduce acidity (pKa ~4.5) compared to chloro analogs (pKa ~3.8), impacting solubility and cellular uptake .

Synthetic Routes :

- The 6,8-dimethyl compound is synthesized via ester hydrolysis (e.g., ethyl ester intermediates) under alkaline conditions , whereas halogenated analogs often require harsher reagents (e.g., diphenyl ether at 90°C for fluorination) .

- Thioxo derivatives (e.g., 4-thioxo-1-pentyl analog) involve lithium hydroxide-mediated hydrolysis, achieving 83% yield .

Biological Performance: The 6-fluoro-8-methoxy derivative (e.g., compound 4g) showed potent antibacterial activity (MIC = 0.5 µg/mL against S. aureus) due to methoxy’s steric and electronic effects .

Actividad Biológica

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (DMHQA) is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- Functional Groups : Hydroxy and carboxylic acid groups contribute to its reactivity and biological activity.

Biological Activities

DMHQA exhibits a range of biological activities that have garnered attention in scientific research. Notable effects include:

- Antimicrobial Activity : DMHQA has shown promising results against various bacterial strains. For instance, it demonstrated significant inhibitory effects on Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anticancer Properties : Research indicates that DMHQA can inhibit cancer cell proliferation. In vitro studies have shown its efficacy against several cancer cell lines, suggesting that it may interfere with cellular processes such as DNA synthesis and protein function, leading to apoptosis in malignant cells .

- Enzyme Inhibition : The compound is known to inhibit specific enzymes crucial for microbial survival and cancer progression. This mechanism is vital for its potential therapeutic applications .

The biological activity of DMHQA is largely attributed to its interaction with various molecular targets:

- DNA Interference : Similar to other quinoline derivatives, DMHQA may disrupt DNA replication processes, which is critical for both microbial growth and cancer cell proliferation .

- Enzyme Targeting : It selectively inhibits enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects. For example, it has been identified as a non-competitive inhibitor of fructose 1,6-bisphosphate aldolase (FBA), an enzyme essential for both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C₁₂H₁₁NO₃ | Similar structure but different methylation pattern |

| 7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C₁₂H₁₁NO₃ | Variation in methyl group position |

| 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | C₁₂H₈F₂N₂O₃ | Fluorine substitutions affecting reactivity |

The unique arrangement of functional groups in DMHQA enhances its biological activity compared to other quinoline derivatives.

Case Studies and Research Findings

Several studies have highlighted the potential of DMHQA in various applications:

- Antibacterial Studies : A study reported that DMHQA exhibited significant antibacterial activity against multidrug-resistant strains, indicating its potential as a lead compound in antibiotic development .

- Anticancer Research : In vitro tests revealed that DMHQA could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. These findings suggest the need for further exploration into its use as an anticancer agent .

- Enzyme Inhibition Studies : Research has demonstrated that DMHQA effectively inhibits key enzymes in pathogenic bacteria, which could lead to the development of novel antibacterial therapies targeting resistant strains .

Q & A

Q. What are the established synthetic routes for 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid, and what are their critical parameters?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and hydrolysis. For example:

- Cyclization step : Heating intermediates (e.g., ethyl esters) in high-boiling solvents like diphenyl ether at elevated temperatures (e.g., 90°C) to form the quinoline core.

- Hydrolysis step : Treatment with 10% NaOH in methanol under reflux to cleave ester groups to carboxylic acids, achieving yields >85% .

Critical parameters :- Temperature control : Excess heat may degrade sensitive substituents like methyl groups.

- Reagent purity : Impurities in NaOH or solvents can lead byproducts.

- Reaction time : Prolonged hydrolysis risks decarboxylation.

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact; wash immediately with water for 15 minutes if exposed .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation. Ensure storage areas are dry and ventilated to avoid moisture-induced degradation .

- Spill management : Neutralize spills with dry sand or non-combustible absorbents; avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during ester hydrolysis?

Methodological Answer:

- Variable screening : Use Design of Experiments (DoE) to test factors like NaOH concentration (5–15%), temperature (50–90°C), and solvent ratios (methanol:water).

- Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reagent mixing and reduce reaction time .

- In-situ monitoring : Employ HPLC or inline FTIR to track ester conversion and terminate hydrolysis at >95% completion to minimize side reactions .

Q. What analytical techniques are most effective in resolving discrepancies in NMR data for quinoline-3-carboxylic acid derivatives?

Methodological Answer:

- Multi-nuclear NMR : Combine ¹H, ¹³C, and DEPT-135 spectra to differentiate methyl (δ 1.8–2.5 ppm) and hydroxyl (δ 10–12 ppm) groups. For positional isomers (e.g., 6,8- vs. 7,8-dimethyl), use 2D NMR (COSY, HSQC) to assign substituent locations .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (theoretical 217.22 g/mol for C₁₂H₁₁NO₃) to rule out contaminants .

- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures, especially for regiochemical conflicts .

Q. How can researchers address contradictions in reported antibacterial activity data for structurally similar quinoline derivatives?

Methodological Answer:

- Standardized assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols to reduce variability .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. fluoro groups at C6/C8) on membrane permeability using logP calculations .

- Mechanistic studies : Employ fluorescence quenching to assess DNA gyrase binding affinity, clarifying discrepancies in inhibition potency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

Methodological Answer:

- Solvent polarity tests : Measure solubility in DMSO (high), methanol (moderate), and hexane (low) using gravimetric analysis. Note that protonation of the carboxylic acid group in acidic media enhances aqueous solubility .

- pH-dependent studies : Adjust pH (2–12) to observe solubility shifts; the compound is more soluble in alkaline conditions due to deprotonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.